2-Oxo-2-phenylethane-1-sulfonamide

Carbonic Anhydrase Inhibition Enzyme Kinetics Medicinal Chemistry

Alpha-keto sulfonamide reactivity is non-substitutable-the α-carbonyl enables Beirut reaction quinoxaline synthesis inaccessible to ordinary sulfonamides. CAS 96355-38-3 delivers the electrophilic center and primary sulfonamide H-bond motif critical for: • CA-II inhibition: N-ethyl derivative IC50 12.3 nM, rivaling clinical inhibitors • COX-2 selectivity: N-aryl derivative IC50 0.84 μM, 3.3× more potent than celecoxib • VEGFR-2 kinase inhibition: IC50 5.73 μM, within 2.7-fold of nintedanib Reliably sourced with documented purity for drug discovery programs.

Molecular Formula C8H9NO3S
Molecular Weight 199.23 g/mol
Cat. No. B13253308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2-phenylethane-1-sulfonamide
Molecular FormulaC8H9NO3S
Molecular Weight199.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CS(=O)(=O)N
InChIInChI=1S/C8H9NO3S/c9-13(11,12)6-8(10)7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,11,12)
InChIKeyHWALZZPNGXHTQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-2-phenylethane-1-sulfonamide: An Alpha-Keto Sulfonamide Scaffold


2-Oxo-2-phenylethane-1-sulfonamide (CAS 96355-38-3, C8H9NO3S) is an alpha-keto sulfonamide featuring a terminal primary sulfonamide group and a phenyl ketone moiety [1]. This compound belongs to a distinct class of sulfonamides characterized by the presence of a carbonyl group alpha to the sulfonamide sulfur, which confers unique reactivity as both a synthetic building block and a pharmacophore scaffold [2]. Unlike simple aryl sulfonamides, the alpha-keto functionality enables participation in condensation reactions (e.g., the Beirut reaction) while the primary sulfonamide provides a hydrogen-bond donor/acceptor motif distinct from N-substituted analogs [2][3]. The compound's predicted physicochemical properties include a topological polar surface area of 85.6 Ų and an XLogP of 0.3, positioning it as a moderately polar intermediate with balanced solubility characteristics [1].

Alpha-keto enables condensation reactions (e.g., Beirut reaction)
Primary sulfonamide provides H-bond donor/acceptor distinct from N-substituted analogs
Moderately polar intermediate with balanced solubility

Structural Differentiation from Generic Sulfonamides


Procurement decisions for sulfonamide building blocks cannot rely on generic substitution because the alpha-keto sulfonamide architecture of 2-oxo-2-phenylethane-1-sulfonamide confers fundamentally different reactivity and binding properties compared to simple aryl sulfonamides or N-substituted analogs. The presence of the alpha-carbonyl group adjacent to the sulfonamide creates an electrophilic center that enables condensation chemistry not accessible to ordinary sulfonamides—exemplified by its demonstrated utility in the Beirut reaction for constructing quinoxaline 1,4-dioxides [1]. Furthermore, structure-activity relationship (SAR) studies on sulfonamide-based inhibitors reveal that aromatic sulfonamides substantially outperform alkyl sulfonamides in enzyme inhibition, and that the exchangeable proton of the primary sulfonamide (present in the parent compound but lost upon N-alkylation) is critical for hydrogen-bonding interactions with biological targets [2]. Substituting this compound with a simple benzenesulfonamide or an N-substituted analog would eliminate the alpha-keto reactivity handle and alter the hydrogen-bonding capacity, thereby compromising synthetic utility and pharmacological performance in assays where these structural features have been quantitatively linked to activity [1][2].

Missing α-keto reactivity Simple aryl sulfonamides lack the electrophilic α-carbonyl and cannot participate in the Beirut reaction, altering synthetic route feasibility.
Altered hydrogen-bonding capacity N-substituted analogs lose the exchangeable sulfonamide proton, which may shift enzyme binding interactions compared to the primary sulfonamide.

Quantitative Evidence vs. Closest Analogs


Carbonic Anhydrase II Inhibition vs. Clinical Standard

The N-ethyl derivative of 2-oxo-2-phenylethane-1-sulfonamide (N-ethyl-2-oxo-2-phenylethane-1-sulfonamide, CAS 1432615-77-4) exhibits high-affinity inhibition of carbonic anhydrase isoform II (CA-II) with an IC50 value of 12.3 nM [1]. This potency positions the derivative as a viable sulfonamide-based CA-II inhibitor scaffold, with the alpha-keto sulfonamide core providing the pharmacophore responsible for zinc-binding interactions at the enzyme active site [1].

CA-II Inhibition
Cross-study comparable
IC50 12.3 nM (N-ethyl derivative)
Reported CA-II inhibition in low nanomolar range. Supports zinc-binding pharmacophore evaluation.
In vitro enzyme assay; comparable to clinical sulfonamide CA inhibitors.
Carbonic Anhydrase Inhibition Enzyme Kinetics Medicinal Chemistry

COX-2 Selectivity vs. Celecoxib

In a comprehensive study of 2-arylsulfonamidoacetophenones (structural analogs of 2-oxo-2-phenylethane-1-sulfonamide with aryl substitution on the sulfonamide nitrogen), the N-4-(trifluoromethylbenzene)sulfonyl derivative (compound 2e) demonstrated significantly enhanced COX-2 inhibitory activity compared to the reference drug celecoxib [1]. This finding establishes the alpha-keto sulfonamide scaffold as a privileged structure for selective COX-2 inhibition [1].

COX-2 Inhibition vs. Celecoxib
Class-level inference
Derivative 2e: IC50 0.84 µM Celecoxib: IC50 2.78 µM
Reported COX-2 selectivity context. Supports structure-activity relationship studies.
In vitro recombinant enzyme assay; 3.7-fold selectivity ratio.
COX-2 Inhibition Anti-inflammatory SAR Analysis

VEGFR-2 Inhibition vs. Nintedanib

The N-4-(trifluoromethylbenzene)sulfonyl derivative of the 2-arylsulfonamidoacetophenone series (compound 2e) was evaluated against VEGFR-2 tyrosine kinase activity alongside the established clinical inhibitors nintedanib and staurosporine [1]. The compound demonstrated meaningful inhibitory activity, positioning the alpha-keto sulfonamide scaffold as a viable template for developing ATP-competitive VEGFR-2 inhibitors [1].

VEGFR-2 Inhibition vs. Nintedanib
Class-level inference
Derivative 2e: IC50 5.73 µM Nintedanib: IC50 2.10 µM
Reported VEGFR-2 inhibition context. Supports kinase inhibitor scaffold evaluation.
In vitro tyrosine kinase assay; molecular docking suggests active site engagement.
VEGFR-2 Inhibition Angiogenesis Tyrosine Kinase

Beirut Reaction for Quinoxaline 1,4-Dioxide Synthesis

The N-tert-butyl derivative of 2-oxo-2-phenylethane-1-sulfonamide (N-(tert-butyl)-2-oxo-2-phenylethane-1-sulfonamide) has been successfully employed as a key intermediate in the Beirut reaction with benzofuroxans to generate sulfonamide-containing 3-phenylquinoxaline 1,4-dioxides [1]. This reaction pathway is specific to alpha-keto sulfonamides bearing a primary sulfonamide or N-alkyl substitution pattern; simple benzenesulfonamides lacking the alpha-carbonyl cannot participate in this condensation [1].

Beirut Reaction Reactivity
Direct head-to-head comparison
Reactive: forms 2-sulfamoylquinoxaline 1,4-dioxides Non-reactive: simple benzenesulfonamides
Alpha-keto sulfonamide enables heterocycle construction not accessible with standard sulfonamides.
Validated with N-(tert-butyl) derivative; Beirut reaction with benzofuroxans.
Heterocyclic Synthesis Quinoxaline 1,4-Dioxides Beirut Reaction

Procurement-Relevant Applications


Synthesis of Quinoxaline 1,4-Dioxides

Procure 2-oxo-2-phenylethane-1-sulfonamide or its N-alkyl derivatives as the key alpha-keto sulfonamide component for Beirut reaction-based synthesis of 2-sulfamoylquinoxaline 1,4-dioxides [1]. This reaction pathway, validated with N-(tert-butyl)-2-oxo-2-phenylethane-1-sulfonamide reacting with benzofuroxans, provides access to a heterocyclic scaffold with documented antimicrobial and anticancer properties [1]. The alpha-carbonyl group is essential for this condensation; standard benzenesulfonamides cannot substitute.

Carbonic Anhydrase II Inhibitor Development

Utilize N-ethyl-2-oxo-2-phenylethane-1-sulfonamide (CAS 1432615-77-4) as a lead scaffold for CA-II inhibitor development, based on its demonstrated IC50 of 12.3 nM against the CA-II isoform [2]. This potency rivals established clinical sulfonamide CA inhibitors and validates the alpha-keto sulfonamide core as a zinc-binding pharmacophore suitable for treating glaucoma, edema, and epilepsy where CA-II inhibition is therapeutically relevant [2].

COX-2 Selective Anti-Inflammatory Drug Discovery

Employ 2-oxo-2-phenylethane-1-sulfonamide as the parent scaffold for synthesizing N-aryl-substituted 2-arylsulfonamidoacetophenone derivatives with enhanced COX-2 selectivity [3]. The N-4-(trifluoromethylbenzene)sulfonyl derivative demonstrated COX-2 IC50 = 0.84 ± 0.002 µM, representing a 3.3-fold potency improvement over celecoxib (IC50 = 2.78 ± 0.003 µM) and improved COX-1/COX-2 selectivity (ratio 3.7 vs. 2.9) [3]. The base- and solvent-free synthetic route achieves 70-85% yields, offering scalable access to this privileged pharmacophore [3].

VEGFR-2 Kinase Inhibitor Optimization

Incorporate the 2-arylsulfonamidoacetophenone core into VEGFR-2 inhibitor design, supported by the finding that N-4-(trifluoromethylbenzene)sulfonyl derivative 2e inhibits VEGFR-2 with IC50 = 5.73 ± 0.012 µM—within 2.7-fold of the clinical kinase inhibitor nintedanib (IC50 = 2.10 ± 0.014 µM) [3]. Molecular docking confirms the alpha-keto sulfonamide scaffold engages key active site residues through both hydrophilic and hydrophobic interactions, providing a validated starting point for structure-guided optimization [3].

Application
Selection Property
Validation Focus
Quinoxaline 1,4-dioxide synthesis
Alpha-keto condensation reactivity
Beirut reaction compatibility
CA-II inhibitor research
Sulfonamide zinc-binding motif
CA-II enzyme inhibition context
COX-2 selective inhibitor studies
COX-2 selectivity profile
COX-1/COX-2 selectivity assay
VEGFR-2 kinase inhibitor research
Kinase inhibitor scaffold engagement
VEGFR-2 inhibition assay context

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